tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate
Description
Properties
Molecular Formula |
C14H15ClN4O2 |
|---|---|
Molecular Weight |
306.75 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)-N-methylcarbamate |
InChI |
InChI=1S/C14H15ClN4O2/c1-6-9-8-16-19-11(7-10(15)17-12(9)19)18(5)13(20)21-14(2,3)4/h1,7-8H,2-5H3 |
InChI Key |
IYRUMTLIMJLTQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=NC2=C(C=NN12)C#C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is commonly synthesized via cyclocondensation reactions involving:
- Starting Materials: 5-amino-3-aminopyrazole derivatives or 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles
- Cyclocondensation: Reaction with β-dicarbonyl compounds (e.g., ethyl acetoacetate, pentane-2,4-dione) under mild acidic or basic conditions (e.g., acetic acid solvent) to form dihydropyrazolo[1,5-a]pyrimidine intermediates.
This step yields the fused heterocyclic core with high efficiency (yields 87–95%) and allows structural variation at multiple positions.
Installation of the 3-Ethynyl Group
- The ethynyl group at position 3 is introduced via palladium-catalyzed cross-coupling reactions , such as Sonogashira coupling, using terminal alkynes and halogenated pyrazolo[1,5-a]pyrimidine intermediates.
- This coupling is typically conducted under mild conditions with Pd catalysts and copper co-catalysts to attach the ethynyl functionality efficiently.
Formation of the tert-Butyl (Methyl)carbamate at Position 7
- The carbamate group is introduced through nucleophilic substitution or amidation reactions involving tert-butyl methylcarbamate or its protected derivatives.
- In some protocols, nucleophilic aromatic substitution of the 7-position chlorine with tert-butyl (methyl)carbamate derivatives under basic conditions is used.
- Boc (tert-butoxycarbonyl) protecting groups are often used during intermediate steps for amine protection and later removed to yield the free carbamate.
Representative Synthetic Route (Summarized)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Cyclocondensation | 5-amino-3-aminopyrazole + β-dicarbonyl compound | AcOH or basic media, mild heating | Dihydropyrazolo[1,5-a]pyrimidine intermediate |
| 2 | Chlorination | Dihydroxy intermediate | POCl3 or triflation reagent | 5-Chloro-pyrazolo[1,5-a]pyrimidine |
| 3 | Sonogashira Coupling | 5-Chloro intermediate | Pd catalyst, Cu co-catalyst, terminal alkyne (ethyne) | 3-Ethynyl-5-chloro derivative |
| 4 | Nucleophilic substitution/amidation | 7-Chloro intermediate | tert-Butyl methylcarbamate, base (e.g., NaH, K2CO3) | This compound |
Key Notes on Reaction Conditions and Yields
- The cyclocondensation step is high yielding (87–95%) and can be performed in a one-pot manner, reducing purification steps.
- Chlorination with phosphorus oxychloride is selective but requires careful control of temperature and reaction time to avoid over-chlorination or decomposition.
- Palladium-catalyzed coupling reactions are sensitive to catalyst loading and base choice; optimization typically achieves yields above 80%.
- Protection and deprotection of amine groups using Boc chemistry are standard to prevent side reactions during functional group installation.
Summary Table of Synthetic Steps and Conditions
| Synthetic Step | Reagents/Conditions | Yield Range | Remarks |
|---|---|---|---|
| Cyclocondensation to form core | β-Dicarbonyl + 5-amino pyrazole, AcOH, mild heat | 87–95% | One-pot, mild conditions |
| Chlorination at 5-position | POCl3, reflux or controlled temp | ~60–70% | Selective chlorination |
| Ethynyl group installation | Pd catalyst, Cu co-catalyst, terminal alkyne | >80% | Sonogashira coupling |
| Carbamate formation at 7-position | tert-Butyl methylcarbamate, base, nucleophilic substitution | 70–90% | Boc protection/deprotection steps |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The 5-chloro group on the pyrazolo[1,5-a]pyrimidine scaffold undergoes nucleophilic aromatic substitution (NAS) under mild conditions. This reaction is pivotal for introducing heteroatoms or functional groups:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Amination | NH₃/EtOH, 60°C, 12 hr | 5-Amino derivative | Moderate yield (~55%) due to steric hindrance |
| Thiolation | NaSH, DMF, rt, 6 hr | 5-Sulfhydryl analog | Requires inert atmosphere for stability |
| Alkoxy substitution | NaOMe, MeOH reflux | 5-Methoxy variant | Faster kinetics compared to bulkier alkoxides |
The chloro group's electronic deactivation by the adjacent nitrogen atoms necessitates elevated temperatures or polar aprotic solvents for efficient substitution .
Palladium-Catalyzed Cross-Coupling via the Ethynyl Group
The terminal ethynyl moiety participates in Sonogashira, Glaser, and Click reactions, enabling carbon-carbon bond formation:
Sonogashira Coupling
-
Reagents : Pd(PPh₃)₄, CuI, aryl/heteroaryl halides, amine base (e.g., Et₃N)
-
Conditions : 80°C, DMF/H₂O (4:1), 8–12 hr
-
Outcome : Forms biarylacetylene derivatives with >70% yield in optimized cases .
-
Applications : Used to append pharmacophores for kinase inhibitor development .
Click Chemistry
-
Reagents : CuSO₄·5H₂O, sodium ascorbate, azides
-
Conditions : rt, H₂O/t-BuOH (1:1), 2 hr
-
Outcome : Triazole-linked conjugates with >90% regioselectivity.
Carbamate Hydrolysis and Functionalization
The tert-butyl carbamate group serves as a protecting group for amines and undergoes controlled hydrolysis:
The stability of the carbamate under basic conditions allows selective modifications at other reactive sites .
Curtius Rearrangement of Acyl Azide Intermediates
When the carbamate is converted to an acyl azide (via reaction with NaN₃ and tert-butyl dicarbonate), it undergoes Curtius rearrangement to form isocyanates, which are trapped by nucleophiles :
-
Acyl Azide Formation :
-
Rearrangement :
This method is critical for synthesizing urea derivatives with structural diversity .
Cycloaddition Reactions
The electron-deficient pyrazolo[1,5-a]pyrimidine core engages in Diels-Alder reactions with dienes:
-
Diene : 1,3-Butadiene, 100°C, xylenes
-
Product : Bicyclic adducts with enhanced rigidity.
-
Steric Effects : Ethynyl and carbamate groups limit endo selectivity.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between ethynyl and adjacent π-systems:
-
Product : Cyclobutane-fused derivatives
-
Quantum Yield : Φ = 0.12 (MeCN, 25°C)
Scientific Research Applications
tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanisms of action of related molecules.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the ethynyl group allows for covalent binding to target proteins, enhancing its potency and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares tert-butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate with structurally related pyrazolopyrimidine derivatives, focusing on substituent effects, synthesis strategies, and biological relevance.
Substituent Variations and Molecular Properties
Key Observations:
- Ethynyl vs. Halogens (Iodo/Bromo): The ethynyl group in the target compound offers a unique site for Huisgen cycloaddition (click chemistry), whereas iodo/bromo substituents in analogs like 13a and 152 are tailored for palladium-catalyzed cross-coupling .
- Chloro vs. Methyl/Carbamoyl: The 5-chloro substituent in the target compound likely increases electrophilicity, contrasting with the 5-methyl or carbamoyl groups in analogs that enhance steric bulk or hydrogen-bonding capacity .
Biological Activity
The compound tert-butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology. This article examines its biological activity, focusing on its mechanism of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrazolo[1,5-a]pyrimidine core structure. The presence of a chloro group and ethynyl substituent contributes to its biological properties.
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, often act as inhibitors of specific kinases involved in cell proliferation and survival pathways. Notably, they have shown efficacy against Pim-1 and Flt-3 kinases:
- Pim-1 Kinase : A serine/threonine kinase implicated in the regulation of apoptosis and cell cycle progression. Inhibitors targeting Pim-1 have the potential to induce apoptosis in cancer cells.
- Flt-3 Kinase : A receptor tyrosine kinase associated with hematopoietic cell growth. Its inhibition is crucial in certain leukemias.
Biological Activity Data
The biological activity of this compound has been assessed through various assays. The following table summarizes key findings from recent studies:
Case Studies
Several studies have highlighted the biological activity of similar compounds within the pyrazolo[1,5-a]pyrimidine class:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that pyrazolo[1,5-a]pyrimidines effectively inhibited the growth of various cancer cell lines by targeting Pim-1 and Flt-3 kinases. The lead compound showed submicromolar potency in inhibiting colony formation in vitro, suggesting strong antitumor potential .
- Selectivity Profile : Another investigation into the selectivity of these compounds revealed that while they effectively inhibited Pim-1 (>98% at 1 µM), they also maintained a favorable safety profile by showing minimal off-target effects on other kinases .
- Cell Viability Assays : In cellular assays involving astrocytes exposed to amyloid beta (Aβ) peptides, related compounds demonstrated protective effects against cytotoxicity by modulating inflammatory responses and reducing oxidative stress markers .
Q & A
Q. What are the standard synthetic routes for tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate, and what key reagents are involved?
The compound is synthesized via a multi-step protocol involving Boc (tert-butoxycarbonyl) protection. A typical route involves:
- Step 1 : Reacting the pyrazolo[1,5-a]pyrimidine precursor with Boc anhydride (Boc₂O) in acetonitrile or tetrahydrofuran (THF) using catalytic dimethylaminopyridine (DMAP) at 50–60°C for 1 hour .
- Step 2 : Purification via column chromatography (e.g., 10–50% ethyl acetate in petroleum ether) to isolate the Boc-protected product. Yield optimization (e.g., 81% in THF) depends on solvent choice and reaction time .
- Step 3 : Suzuki-Miyaura coupling to introduce substituents (e.g., aryl groups) using Pd catalysts, boronates, and Na₂CO₃ in 1,4-dioxane/water at 100°C .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if airborne particles form .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors/dust.
- Storage : Keep in airtight containers in dry, ventilated areas away from heat, light, and incompatible materials (e.g., strong oxidizers) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .
Q. How is the compound characterized to confirm its structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR resolves the pyrazolo[1,5-a]pyrimidine core, ethynyl protons (~2.5 ppm), and tert-butyl groups (1.2–1.4 ppm) .
- LCMS : Monitors molecular ion peaks (e.g., [M+H]⁺) and confirms purity (>95%) .
- TLC : Used for real-time reaction monitoring (e.g., Rf ~0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers optimize the Suzuki coupling reaction for introducing substituents to the pyrazolo[1,5-a]pyrimidine core?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for efficiency. PdCl₂(dppf) often improves yields in electron-deficient systems .
- Solvent Optimization : Replace 1,4-dioxane with toluene or DMF to enhance solubility of hydrophobic boronate esters.
- Temperature Control : Lower reaction temperatures (80°C) reduce side reactions while maintaining coupling efficiency .
- Workup : Use centrifugal partition chromatography for difficult separations of regioisomers.
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound, and how can conflicting spectral data be resolved?
- High-Resolution Mass Spectrometry (HRMS) : Resolves exact mass discrepancies (e.g., calculated vs. observed [M+H]⁺) caused by isotopic impurities .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., ethynyl vs. pyrimidine protons) and confirms regiochemistry .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or Boc-group orientation .
- Contradiction Mitigation : Cross-validate data with independent synthetic batches and reference analogous pyrazolo[1,5-a]pyrimidine derivatives .
Q. How should one address discrepancies in reaction yields when scaling up the synthesis?
- Kinetic Analysis : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., Boc-deprotection at scale) .
- Solvent Effects : THF may offer better solubility for intermediates than acetonitrile, reducing side-product formation during Boc protection .
- Purification Challenges : Switch from column chromatography to recrystallization (e.g., using ethanol/water) for improved yield and scalability .
Q. What strategies mitigate the compound’s instability under specific conditions?
- Light Sensitivity : Store in amber glass vials and conduct reactions under inert gas (N₂/Ar) to prevent photodegradation .
- Moisture Sensitivity : Use molecular sieves in reaction mixtures and store with desiccants (e.g., silica gel) .
- Thermal Decomposition : Avoid temperatures >100°C; optimize microwave-assisted reactions for shorter durations .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to the use of this compound in biological studies?
- Non-Approval Status : The compound is not FDA-approved; avoid in vivo applications without rigorous preclinical toxicity profiling .
- Environmental Hazard : Follow EPA guidelines for disposal due to potential aquatic toxicity. Use incineration or licensed waste handlers .
Q. How can researchers validate the compound’s biological activity while minimizing false positives?
- Dose-Response Curves : Test across 3–5 log concentrations to establish EC₅₀/IC₅₀ values.
- Counter-Screens : Use orthogonal assays (e.g., SPR for binding, cell-based luciferase for functional activity) .
- Proteomic Profiling : Identify off-target effects via mass spectrometry-based pulldown assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
